Cas no 689772-27-8 (ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)

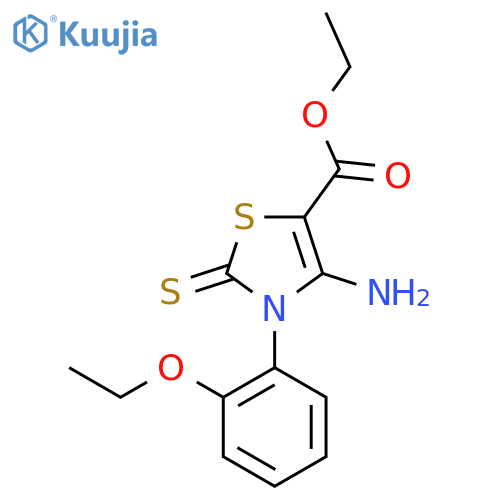

689772-27-8 structure

商品名:ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

CAS番号:689772-27-8

MF:C14H16N2O3S2

メガワット:324.418440818787

CID:5341251

ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-amino-3-(2-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate

- ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

- Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

- ethyl 4-amino-3-(2-ethoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

-

- インチ: 1S/C14H16N2O3S2/c1-3-18-10-8-6-5-7-9(10)16-12(15)11(21-14(16)20)13(17)19-4-2/h5-8H,3-4,15H2,1-2H3

- InChIKey: IYMWOPUOALDTAC-UHFFFAOYSA-N

- ほほえんだ: S1C(N(C(=C1C(=O)OCC)N)C1C=CC=CC=1OCC)=S

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 454

- トポロジー分子極性表面積: 122

- 疎水性パラメータ計算基準値(XlogP): 3.4

ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6548-4272-5μmol |

ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |

689772-27-8 | 5μmol |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6548-4272-10μmol |

ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |

689772-27-8 | 10μmol |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6548-4272-25mg |

ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |

689772-27-8 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6548-4272-10mg |

ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |

689772-27-8 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6548-4272-2mg |

ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |

689772-27-8 | 2mg |

$59.0 | 2023-09-08 | ||

| Life Chemicals | F6548-4272-20μmol |

ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |

689772-27-8 | 20μmol |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6548-4272-1mg |

ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |

689772-27-8 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6548-4272-4mg |

ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |

689772-27-8 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6548-4272-15mg |

ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |

689772-27-8 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6548-4272-75mg |

ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate |

689772-27-8 | 75mg |

$208.0 | 2023-09-08 |

ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

689772-27-8 (ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate) 関連製品

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量